molecular formula C23H27N3O6S B12979261 Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B12979261
M. Wt: 473.5 g/mol
InChI Key: AGPPCWKDANBMNZ-UHFFFAOYSA-N
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Description

Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and methoxybenzyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the methoxybenzyl substituents. Common reagents used in these reactions include ethyl esters, sulfonamides, and methoxybenzyl halides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: This compound shares the methoxybenzyl group and is used in similar synthetic applications.

    N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide: This compound has a similar sulfamoyl group and is studied for its biological activities.

Uniqueness

Ethyl 3-(N,N-bis(4-methoxybenzyl)sulfamoyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 5-[bis[(4-methoxyphenyl)methyl]sulfamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C23H27N3O6S/c1-5-32-23(27)21-14-22(24-25(21)2)33(28,29)26(15-17-6-10-19(30-3)11-7-17)16-18-8-12-20(31-4)13-9-18/h6-14H,5,15-16H2,1-4H3

InChI Key

AGPPCWKDANBMNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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